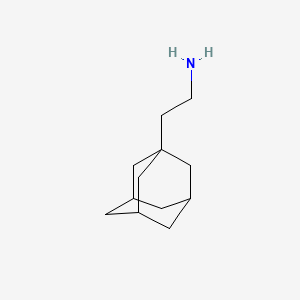

2-(1-アダマンチル)エタンアミン

概要

説明

1-C-Ethylaminoadamantane, also known as 1-C-Ethylaminoadamantane, is a useful research compound. Its molecular formula is C12H21N and its molecular weight is 179.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-C-Ethylaminoadamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-C-Ethylaminoadamantane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

不飽和アダマンタン誘導体の合成

この化合物は、不飽和アダマンタン誘導体の合成に使用されます . これらの化合物の高い反応性は、さまざまな官能性アダマンタン誘導体の合成のための出発物質としての利用に広範な機会を提供します .

モノマーの生成

2-(1-アダマンチル)エタンアミンは、モノマーの生成に使用されます . これらのモノマーは、さまざまな産業で幅広い用途を持つポリマーの製造に使用できます .

熱的に安定で高エネルギーの燃料と油の製造

この化合物は、熱的に安定で高エネルギーの燃料と油の製造に使用されます . これは、アダマンタン誘導体の高い反応性によるものです .

生物活性化合物の開発

2-(1-アダマンチル)エタンアミンは、生物活性化合物の開発に使用されます . これらの化合物は、製薬業界で潜在的な用途があります .

医薬品の製造

この化合物は、医薬品の製造に使用されます . アダマンタン誘導体の高い反応性により、さまざまな医薬品化合物の合成に適しています .

より高いダイヤモンド様かさ高いポリマー(ダイアモンドイド)の生成

2-(1-アダマンチル)エタンアミンは、ダイヤモンドイドとしても知られる、より高いダイヤモンド様かさ高いポリマーの生成に使用されます . これらの材料は、さまざまな科学的および実際的な用途で潜在的な用途があります .

アニオン重合

2-(1-アダマンチル)エタンアミンは、2-(1-アダマンチル)-1,3-ブタジエンとイソプレンのアニオン共重合に使用されます . このプロセスは、出発モノマーに1,4-ジエン構造が存在する場合に特徴的です .

α-アミノ酸の調製

この化合物は、α-アミノ酸の調製に使用されます . 新しいリマンタジン[1-(1-アダマンチル)エタンアミン]誘導体キラル配位子が発見され、2次非対称変換アプローチを使用してα-アミノ酸の調製に使用されています .

作用機序

Target of Action

Adamantyl-based compounds have been used in the treatment of type 2 diabetes, neurological conditions, and for their antiviral abilities .

Mode of Action

It is known that adamantyl-based compounds can exhibit a wide range of biological activities, which suggests a complex interaction with multiple targets .

Biochemical Pathways

Adamantyl-based compounds have been shown to have a broad range of pharmaceutical uses, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the diverse pharmaceutical uses of adamantyl-based compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .

生化学分析

Biochemical Properties

1-C-Ethylaminoadamantane plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect membrane anisotropy and the excitability of neurons . The compound interacts with phospholipid bilayer membranes, influencing their fluidity and rigidity . Additionally, 1-C-Ethylaminoadamantane has been observed to interact with alpha- and gamma-motoneurones, affecting their excitability .

Cellular Effects

1-C-Ethylaminoadamantane exerts various effects on different cell types and cellular processes. In neuronal cells, it influences membrane properties and neuron excitability . The compound has been shown to reduce membrane anisotropy in cortical membranes while increasing rigidity in striatal membranes . These changes can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the fluidizing effect of 1-C-Ethylaminoadamantane on cortical membranes suggests its potential role in modulating neuronal activity .

Molecular Mechanism

The molecular mechanism of 1-C-Ethylaminoadamantane involves its interaction with biomolecules at the molecular level. It binds to phospholipid bilayer membranes, altering their fluidity and rigidity . This interaction affects the membrane architecture, leading to changes in membrane anisotropy and neuron excitability . Additionally, 1-C-Ethylaminoadamantane may influence enzyme activity, either inhibiting or activating specific enzymes, which in turn affects gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-C-Ethylaminoadamantane can change over time. Studies have shown that after a single dose, the compound is unevenly distributed within the central nervous system . Over time, the membrane anisotropy in different regions of the brain can be altered, with the cortex showing reduced anisotropy and the striatum showing increased rigidity . These temporal changes suggest that the compound’s stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-C-Ethylaminoadamantane vary with different dosages in animal models. At higher doses, the compound has been observed to increase the excitability of spinal alpha-motoneurones . Excessive doses may lead to toxic or adverse effects, such as increased rigidity in striatal membranes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

1-C-Ethylaminoadamantane is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can affect the overall metabolic balance within cells, potentially leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of 1-C-Ethylaminoadamantane within cells and tissues are critical for its activity. The compound is transported across membranes and distributed unevenly within the central nervous system . It interacts with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity within different tissues .

Subcellular Localization

1-C-Ethylaminoadamantane’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized within the cytoplasm and affects membrane properties . Its interaction with phospholipid bilayer membranes and other cellular components can influence its targeting to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

2-(1-adamantyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJMEUDNDRSJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181075 | |

| Record name | 1-C-ethylaminoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26482-53-1 | |

| Record name | 1-C-Ethylaminoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026482531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-C-ethylaminoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

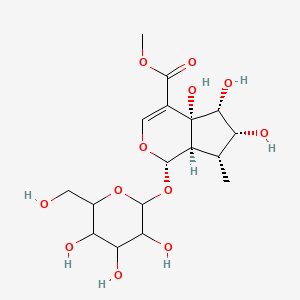

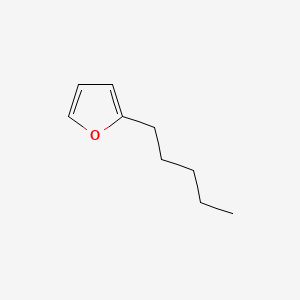

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary focus of the research papers provided?

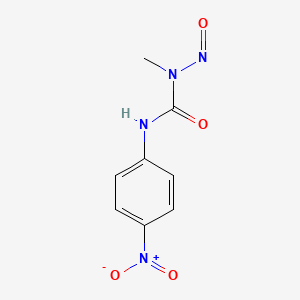

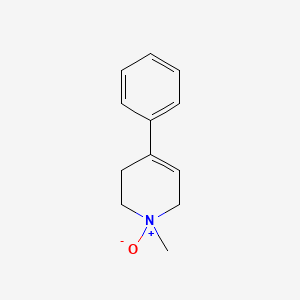

A1: The research papers primarily focus on the synthesis and characterization of adamantane derivatives. For example, one paper explores the synthesis of N,N′-disubstituted ureas containing polycyclic fragments, including adamantane []. Another investigates the copper-catalyzed N-heteroarylation of adamantane-containing amines for synthesizing novel compounds [].

Q2: How do the papers relate to understanding the effects of adamantane derivatives on biological systems?

A2: One study investigates the effects of two isomeric 1-aminoadamantanes on membrane anisotropy and the excitability of alpha and gamma-motoneurons []. This research provides insights into the potential neurological effects of adamantane derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1212427.png)